

Spectroscopic Profile of 3,5-Dibromobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromobenzaldehyde

Cat. No.: B114249

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This guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromobenzaldehyde**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for **3,5-Dibromobenzaldehyde**. This information has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9	s	1H	Aldehyde proton (-CHO)
~7.9	d	2H	Aromatic protons (ortho to -CHO)
~7.8	t	1H	Aromatic proton (para to -CHO)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~190	Carbonyl carbon (C=O)
~138	Aromatic carbon (C-CHO)
~137	Aromatic carbons (C-Br)
~130	Aromatic carbon (para to -CHO)
~123	Aromatic carbons (ortho to -CHO)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (carbonyl)
~1570, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~870	Strong	C-H bend (aromatic, isolated H)
~740	Strong	C-Br stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
262	~50	[M] ⁺ (with ² Br ⁷⁹)
264	100	[M] ⁺ (with ¹ Br ⁷⁹ and ¹ Br ⁸¹)
266	~50	[M] ⁺ (with ² Br ⁸¹)
233/235	Variable	[M-CHO] ⁺
183/185	Variable	[M-Br] ⁺
154	Variable	[M-2Br] ⁺
104	Variable	[C ₇ H ₄ O] ⁺
76	Variable	[C ₆ H ₄] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **3,5-Dibromobenzaldehyde** is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[3]
- The solution is then transferred into a clean 5 mm NMR tube.[1]
- The sample is filtered through a small plug of glass wool in a Pasteur pipette if any solid particles are present to avoid magnetic field distortions.[2]

Instrumentation and Data Acquisition:

- The NMR spectrum is acquired on a spectrometer operating at a specific proton frequency (e.g., 400 or 500 MHz).

- The sample is placed in the spectrometer's magnet.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- The FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A few milligrams of **3,5-Dibromobenzaldehyde** are ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
- A portion of the mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid sample is placed directly onto the ATR crystal.[5]
- Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]
- A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded first.
- The sample is then placed in the instrument's sample compartment.
- The sample spectrum is recorded, and the background is automatically subtracted.

- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

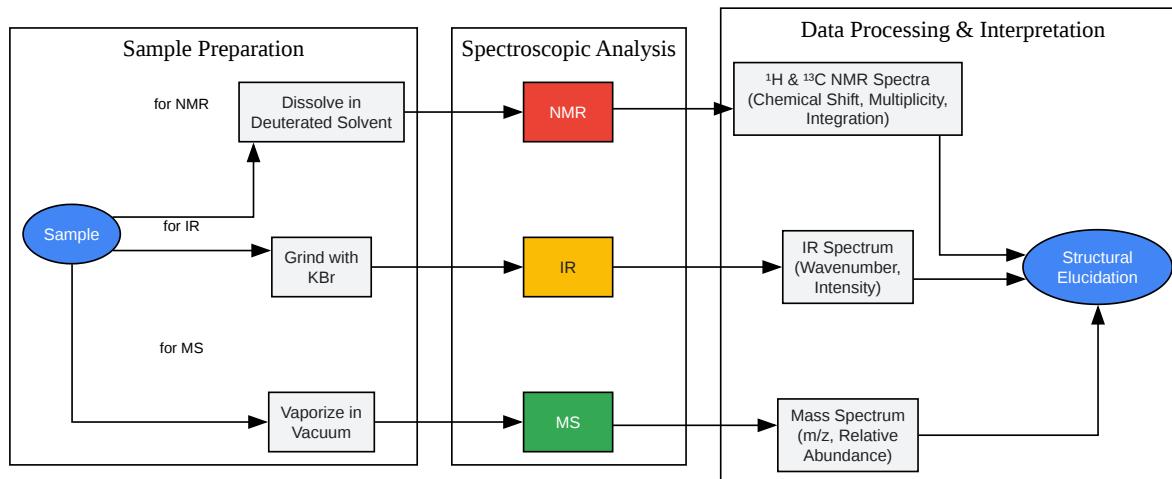
- A small amount of the **3,5-Dibromobenzaldehyde** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[7][8]
- The sample is vaporized in the ion source.[7][8]
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+) and fragment ions.[9][10]

Mass Analysis and Detection:

- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[8][10]
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8][10]
- The separated ions are detected by an electron multiplier or a similar detector.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dibromobenzaldehyde**.



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